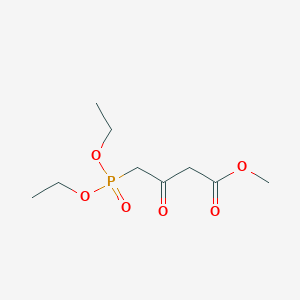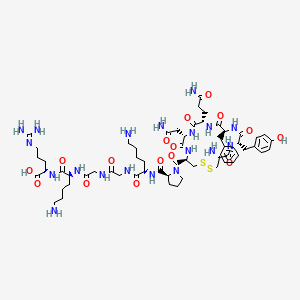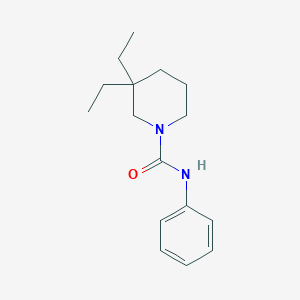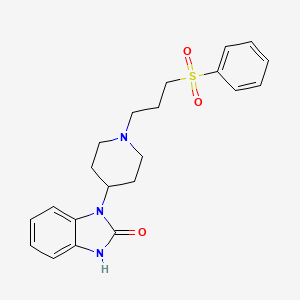![molecular formula C20H22O B14325475 1,1'-[Oxybis(cyclopropylmethylene)]dibenzene CAS No. 102553-03-7](/img/structure/B14325475.png)
1,1'-[Oxybis(cyclopropylmethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene, also known as dibenzyl ether, is an organic compound with the formula (C₆H₅CH₂)₂O. It is classified as an ether derived from benzyl alcohol. This compound is a colorless, nearly odorless oil and is primarily used as a plasticizer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene can be synthesized by treating benzyl chloride with a base. The reaction typically involves the following steps:
Reactants: Benzyl chloride and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure conditions.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert it back to benzyl alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form benzyl alcohol and benzyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl alcohol and benzyl chloride.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene involves its ability to act as a solvent and reactant in various chemical reactions. The compound can form stable complexes with other molecules, facilitating their transport and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Ether: Similar structure but lacks the cyclopropylmethylene groups.
Dibenzyl Ether: Another name for 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene.
Benzyl Alcohol: The precursor to 1,1’-[Oxybis(cyclopropylmethylene)]dibenzene.
Uniqueness
1,1’-[Oxybis(cyclopropylmethylene)]dibenzene is unique due to its ether linkage and the presence of cyclopropylmethylene groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis, drug delivery, and polymer production .
Eigenschaften
CAS-Nummer |
102553-03-7 |
|---|---|
Molekularformel |
C20H22O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[cyclopropyl-[cyclopropyl(phenyl)methoxy]methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-7-15(8-4-1)19(17-11-12-17)21-20(18-13-14-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI-Schlüssel |
SOVBBVZNBOUUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)OC(C3CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)

![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)


![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)


![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)


